molecular formula C15H14O3 B14612735 2-(Hydroxymethoxy)-1,2-diphenylethan-1-one CAS No. 60395-04-2

2-(Hydroxymethoxy)-1,2-diphenylethan-1-one

Cat. No.: B14612735
CAS No.: 60395-04-2
M. Wt: 242.27 g/mol
InChI Key: LTQQUKXYVBPJIR-UHFFFAOYSA-N
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Description

2-(Hydroxymethoxy)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of hydroxyl and methoxy groups attached to a diphenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethoxy)-1,2-diphenylethan-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively. Common reagents used in these steps include sodium hydroxide for the base-catalyzed aldol condensation and methanol for the methoxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethoxy)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethoxy)-1,2-diphenylethan-1-one is unique due to the combination of hydroxyl and methoxy groups on a diphenylethanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

60395-04-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(hydroxymethoxy)-1,2-diphenylethanone

InChI

InChI=1S/C15H14O3/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15-16H,11H2

InChI Key

LTQQUKXYVBPJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCO

Origin of Product

United States

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